

Ethyl 3-bromo-5-fluoroisonicotinate molecular structure and weight

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Compound of Interest

Compound Name: Ethyl 3-bromo-5-fluoroisonicotinate

Cat. No.: B1420903

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Technical Guide: Ethyl 3-bromo-5-fluoroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and a representative synthesis protocol for **Ethyl 3-bromo-5-fluoroisonicotinate**, a key building block in modern medicinal chemistry and material science.

Molecular Properties and Structure

Ethyl 3-bromo-5-fluoroisonicotinate is a substituted pyridine derivative incorporating both bromine and fluorine atoms. These halogens impart unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.^{[1][2]}

Quantitative Data Summary

Property	Value
Molecular Formula	C ₈ H ₇ BrFNO ₂
Molecular Weight	248.05 g/mol
CAS Number	1214335-25-7
Canonical SMILES	CCOC(=O)c1c(F)cncc1Br

Molecular Structure Visualization

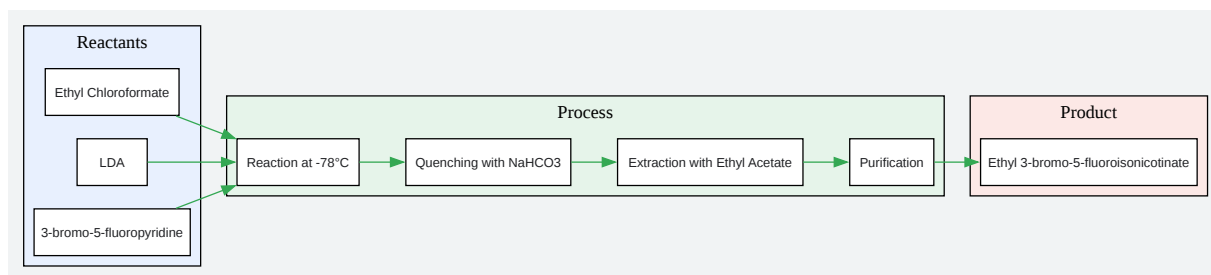
The structure of **Ethyl 3-bromo-5-fluoroisonicotinate** is characterized by a pyridine ring substituted at the 3-position with a bromine atom, at the 5-position with a fluorine atom, and at the 4-position with an ethyl carboxylate group.

Molecular structure of **Ethyl 3-bromo-5-fluoroisonicotinate**.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of a structurally analogous compound, Ethyl 3-bromo-5-chloroisonicotinate, which can be adapted for the synthesis of **Ethyl 3-bromo-5-fluoroisonicotinate** by utilizing the corresponding starting material, 3-bromo-5-fluoropyridine.

Reaction Scheme



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Synthetic workflow for **Ethyl 3-bromo-5-fluoroisonicotinate**.

Methodology

- **Reaction Setup:** A solution of lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.
- **Addition of Starting Material:** A solution of 3-bromo-5-fluoropyridine in anhydrous THF is added dropwise to the cooled LDA solution. The reaction mixture is stirred at -78 °C for approximately 45 minutes.
- **Electrophilic Quench:** Ethyl chloroformate is then added slowly to the reaction mixture over a period of 15-20 minutes. The mixture is stirred for an additional 20 minutes at -78 °C.
- **Workup:** The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- **Extraction:** The aqueous mixture is extracted multiple times with ethyl acetate. The combined organic layers are washed with water and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude product is purified by column chromatography (e.g., CombiFlash) using a gradient of ethyl acetate in hexane to afford the pure **Ethyl 3-bromo-5-fluoroisonicotinate**.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. All chemical handling should be performed with appropriate safety precautions.

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References

- 1. a2bchem.com [a2bchem.com]
- 2. Ethyl 3-bromo-5-chloroisonicotinate synthesis - chemicalbook [chemicalbook.com]
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